molecular formula C15H26O2 B1588225 (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate CAS No. 3239-37-0

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate

Cat. No. B1588225
CAS RN: 3239-37-0
M. Wt: 238.37 g/mol
InChI Key: BXGLLMNDXKACMT-RAXLEYEMSA-N
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Description

Acetates are a type of compound where a hydrogen atom in the carboxyl group of acetic acid is replaced by a metal. These are often used in various applications including food additives, deicers, and more .


Synthesis Analysis

The synthesis of acetate compounds often involves the reaction of acetic acid with a base. For example, the reaction of zinc acetate and ascorbic acid under ambient conditions in an aqueous medium leads to the formation of a molecular complex .


Molecular Structure Analysis

The molecular structure of acetates generally consists of two carbon atoms ionically bound to three hydrogen atoms and two oxygen atoms . The structure of a compound can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

Zinc (II) ion, for example, reacts with aqueous ammonia to precipitate white gelatinous Zn (OH)2 . It’s important to note that the chemical reactions can vary greatly depending on the specific compound and conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of acetates can vary. For example, sodium acetate is usually odorless but when heated to decomposition it smells like vinegar or acetic acid . Zinc acetate, on the other hand, is soluble in water .

Safety And Hazards

Safety and hazards can vary greatly depending on the specific compound. For example, sodium acetate may form combustible dust concentrations in air . Always refer to the safety data sheet of the specific compound for detailed information.

Future Directions

The future directions of research in this field could involve the development of new synthesis methods, the discovery of new applications, and the improvement of existing technologies .

properties

IUPAC Name

[(5Z)-6,10-dimethylundeca-5,9-dien-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)17-15(5)16/h8,10,14H,6-7,9,11H2,1-5H3/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLLMNDXKACMT-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC/C=C(/C)\CCC=C(C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701213087
Record name 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate

CAS RN

3239-37-0
Record name 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3239-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-6,10-Dimethylundeca-5,9-dien-2-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003239370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,9-Undecadien-2-ol, 6,10-dimethyl-, 2-acetate, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701213087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-6,10-dimethylundeca-5,9-dien-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.823
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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